molecular formula C3H9NNa3O12P3 B13403730 Sodium amino-tris(methylenesulphonate)

Sodium amino-tris(methylenesulphonate)

Cat. No.: B13403730
M. Wt: 412.99 g/mol
InChI Key: PBMKEHHTKRIEFA-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium amino-tris(methylenesulphonate) typically involves the reaction of nitrilotris(methylenephosphonic acid) with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: On an industrial scale, the production of sodium amino-tris(methylenesulphonate) involves the continuous addition of nitrilotris(methylenephosphonic acid) to a solution of sodium hydroxide under controlled temperature and pH conditions. The resulting solution is then concentrated and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium amino-tris(methylenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce lower oxidation state phosphonates .

Scientific Research Applications

Sodium amino-tris(methylenesulphonate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium amino-tris(methylenesulphonate) involves its ability to chelate metal ions, thereby stabilizing them in solution. This chelation process prevents the metal ions from participating in unwanted side reactions. The compound’s molecular targets include various metal ions such as calcium, magnesium, and iron. The pathways involved in its action are primarily related to its interaction with these metal ions .

Comparison with Similar Compounds

Uniqueness: Sodium amino-tris(methylenesulphonate) is unique due to its high water solubility and specific chelating properties, making it particularly useful in applications where metal ion stabilization is crucial. Its ability to form stable complexes with a variety of metal ions sets it apart from other chelating agents .

Properties

Molecular Formula

C3H9NNa3O12P3

Molecular Weight

412.99 g/mol

IUPAC Name

trisodium;[bis[[hydroxy(oxido)phosphoryl]oxymethyl]amino]methyl hydrogen phosphate

InChI

InChI=1S/C3H12NO12P3.3Na/c5-17(6,7)14-1-4(2-15-18(8,9)10)3-16-19(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3

InChI Key

PBMKEHHTKRIEFA-UHFFFAOYSA-K

Canonical SMILES

C(N(COP(=O)(O)[O-])COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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